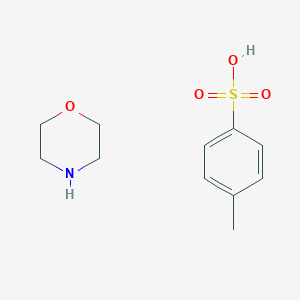
Morpholine, 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Analysis and Separation Techniques
High-Performance Liquid Chromatography (HPLC)
Morpholine, 4-methylbenzenesulfonate is effectively analyzed using reverse phase HPLC methods. The separation process utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities, making it valuable for pharmacokinetic studies .
| Technique | Mobile Phase | Notes |
|---|---|---|
| HPLC | Acetonitrile + Water + Phosphoric Acid | Scalable for preparative separation |
| MS Compatibility | Replace phosphoric acid with formic acid | Enhances compatibility with MS |
Organic Synthesis
Morpholine derivatives are widely used in organic synthesis due to their reactivity and ability to act as building blocks for various pharmaceuticals. This compound can participate in reactions typical of secondary amines, such as forming enamines and serving as a catalyst in urethane formation.
Case Study: Urethane Formation
Recent studies have demonstrated that morpholine and its derivatives can catalyze the formation of urethanes from phenyl isocyanate and alcohols. The presence of morpholine enhances the reaction rate compared to catalyst-free processes. The proposed mechanism involves multiple steps, indicating its potential in synthetic chemistry .
Pharmaceutical Applications
Morpholine derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, they are involved in the production of antibiotics like linezolid and anticancer agents such as gefitinib.
| Pharmaceutical Compound | Active Ingredient | Role of Morpholine Derivative |
|---|---|---|
| Linezolid | Linezolid | Building block in synthesis |
| Gefitinib | Gefitinib | Intermediate for production |
Industrial Applications
Morpholine is utilized in several industrial applications, particularly in steam systems for power plants where it serves as a pH adjuster. Its volatility allows it to distribute evenly within water and steam phases, providing corrosion protection .
Agricultural Uses
In agriculture, morpholine derivatives are used as emulsifiers and solubility aids for fruit coatings and fungicides. However, the use of morpholine in food products has faced regulatory scrutiny due to safety concerns .
Propiedades
Número CAS |
13732-62-2 |
|---|---|
Fórmula molecular |
C11H17NO4S |
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;morpholin-4-ium |
InChI |
InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-6-4-2-5-1/h2-5H,1H3,(H,8,9,10);5H,1-4H2 |
Clave InChI |
LYWVNPSVLAFTFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCCN1 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1COCC[NH2+]1 |
Key on ui other cas no. |
13732-62-2 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















